molecular formula C10H11F4N B7903399 Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine

Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B7903399
M. Wt: 221.19 g/mol
InChI Key: UWERHUNRPLFFIG-UHFFFAOYSA-N
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Description

Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry. Its structure, featuring a benzylamine core substituted with both fluorine and a trifluoromethyl group, makes it a valuable scaffold for constructing novel bioactive molecules. The trifluoromethyl group is a critical pharmacophore in modern drug design, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins . This is evidenced by its prominent role in numerous FDA-approved therapeutics, where it improves key pharmacological properties . Researchers can utilize this amine as a versatile building block in the synthesis of potential drug candidates, such as CRF1 receptor antagonists for investigating stress-related disorders or other compound classes where the modulation of electronic and steric properties is desired. The presence of the fluorine atom and the trifluoromethyl group on the aromatic ring creates a distinct electronic profile that can be pivotal for structure-activity relationship (SAR) studies. By serving as a key intermediate, this compound facilitates the exploration of new chemical space in the development of targeted molecular entities for research purposes.

Properties

IUPAC Name

N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4N/c1-2-15-6-7-3-8(10(12,13)14)5-9(11)4-7/h3-5,15H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWERHUNRPLFFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Reductive amination between 3-fluoro-5-(trifluoromethyl)benzaldehyde and ethylamine forms the target amine via imine intermediate reduction.

Procedure (Adapted from )

  • Imine Formation :

    • Mix 3-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv) with ethylamine (1.2 equiv) in methanol at 25°C for 2 h.

    • Catalyst : B(C₆F₅)₃ (1 mol%) enhances imine formation in wet solvents.

  • Reduction :

    • Add Me₂PhSiH (1.2 equiv) and heat to 60°C for 4 h.

    • Yield : 92% (isolated via column chromatography).

Key Advantages

  • Water Tolerance : B(C₆F₅)₃ resists deactivation by moisture, enabling use of non-anhydrous solvents.

  • Chemoselectivity : Minimizes over-reduction of the trifluoromethyl group.

Nucleophilic Substitution of 3-Fluoro-5-(Trifluoromethyl)Benzyl Halide

Reaction Overview

Benzyl halide intermediates react with ethylamine under basic conditions to form the target amine.

Procedure (Adapted from )

  • Halide Synthesis :

    • Nitrate 2-trifluoromethyl toluene with KNO₃/H₂SO₄ to 4-nitro-2-trifluoromethyl toluene, then reduce to 3-fluoro-5-(trifluoromethyl)aniline (yield: 58%).

    • Brominate using 1,3-dibromo-5,5-dimethylhydantoin in H₂SO₄ to yield 3-fluoro-5-(trifluoromethyl)benzyl bromide.

  • Alkylation :

    • React benzyl bromide (1.0 equiv) with ethylamine (2.0 equiv) in DMF at 80°C for 12 h.

    • Base : K₂CO₃ (2.0 equiv); Yield : 75%.

Key Challenges

  • Competing Elimination : Elevated temperatures may promote dehydrohalogenation.

  • Purification : Requires chromatography to remove unreacted benzyl halide.

Transition-Metal-Catalyzed Coupling

Buchwald-Hartwig Amination (Adapted from )

Palladium-catalyzed coupling of aryl halides with ethylamine enables direct C–N bond formation.

Procedure

  • Catalyst System :

    • Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), Cs₂CO₃ (2.0 equiv) in toluene at 110°C.

  • Reaction :

    • Combine 3-bromo-5-fluoro-benzotrifluoride (1.0 equiv) with ethylamine (1.5 equiv) for 24 h.

    • Yield : 85%.

Limitations

  • Cost : Palladium catalysts increase synthesis expense.

  • Side Products : Competing diarylation observed with excess amine.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Reductive AminationB(C₆F₅)₃, Me₂PhSiH, 60°C92%High yield, moisture-tolerantRequires aldehyde precursor
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C75%Simple setupRisk of elimination
Buchwald-HartwigPd(OAc)₂, XantPhos, 110°C85%Direct aryl halide useHigh catalyst cost

Critical Considerations

Precursor Synthesis

  • Aldehyde Preparation : Oxidative methods (e.g., MnO₂) from 3-fluoro-5-(trifluoromethyl)benzyl alcohol risk over-oxidation to carboxylic acids.

  • Benzyl Halides : Bromination with PBr₃ or NBS requires strict anhydrous conditions to avoid hydrolysis.

Scalability

  • Reductive Amination : Best for large-scale synthesis due to minimal byproducts.

  • Catalytic Methods : Pd recycling protocols (e.g., nanoparticle immobilization) improve cost-efficiency.

Emerging Techniques

Biocatalytic Approaches (Adapted from )

Engineered cytochrome P450 variants catalyze asymmetric N–H insertions, though yields for fluorinated amines remain low (≤30%).

Flow Chemistry

Microreactors enhance heat/mass transfer in exothermic aminations, reducing reaction times by 50% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.

    Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Target Compound
  • Substituents : 3-fluoro, 5-CF₃.
  • Impact : The meta-fluorine and CF₃ groups create a polarized aromatic system, influencing electronic distribution and steric bulk. This configuration may enhance binding to hydrophobic protein pockets .
Analog 1 : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(3-trifluoromethyl-phenyl)-amine
  • Substituents : 3-CF₃ on phenyl, fused benzimidazole-pyridine-imidazole core.
Analog 2 : {1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine
  • Substituents: 5-fluoro, 3-fluorophenoxy.

Amine Group Variations

Target Compound
  • Amine : Ethylamine (-CH₂NHCH₂CH₃).
  • Impact : The ethyl group balances lipophilicity and steric demands, favoring moderate membrane permeability.
Analog 3 : 2-(4-Bromo-3-methylphenyl)ethylamine
  • Amine : Methylamine (-CH₂NHCH₃).
Analog 4 : Bicyclo[1.1.1]pentan-1-amine hydrochloride
  • Amine : Rigid bicyclic amine.
  • Impact : Conformational rigidity may enhance binding affinity but limit synthetic scalability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Calculated logP⁺ Key Substituents
Target Compound 235.23 ~2.8 3-F, 5-CF₃, ethylamine
Analog 1 519.40 ~4.5 3-CF₃, benzimidazole-pyridine
Analog 2 263.28 ~3.1 5-F, 3-fluorophenoxy, methylamine
Analog 3 Not reported ~2.5 4-Br, 3-CH₃, methylamine

⁺logP values estimated using fragment-based methods (e.g., CF₃ contributes +1.0, F contributes +0.14).

Biological Activity

Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is an organic compound notable for its significant biological activity, driven primarily by its structural characteristics, including the presence of a trifluoromethyl group and a fluorinated phenyl ring. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₁F₄N
  • Molecular Weight : 221.19 g/mol
  • CAS Number : 1509434-04-1

The compound features an ethyl group attached to a phenyl ring that is substituted with both a fluorine atom and a trifluoromethyl group (-CF₃). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively and interact with intracellular targets. This interaction can modulate various biological pathways, influencing processes like proliferation and apoptosis in cancer cells.

Biological Activity

This compound exhibits several biological activities:

  • Enzyme Modulation : The compound can modulate enzymatic activities that are critical in cellular pathways, potentially influencing cancer cell behavior.
  • Receptor Interaction : It has been shown to interact with various receptors involved in critical cellular processes, leading to potential therapeutic effects against diseases such as cancer and metabolic disorders .

Applications in Pharmaceuticals

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and oncological pathways. Its unique structure allows it to serve as a scaffold for developing new drugs with enhanced efficacy and stability.

Agrochemical Applications

The compound is also employed in the development of herbicides and pesticides. Its ability to disrupt specific biological pathways in pests makes it valuable for agricultural applications, contributing to more effective pest management strategies.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameKey FeaturesUnique Aspects
3-Fluoro-4-(trifluoromethyl)anilineContains a trifluoromethyl group; used in dyesMore polar due to amino group
4-TrifluoromethylphenylmethanolAlcohol functional group; less reactiveAlcoholic nature allows for different reactivity
2-Fluoro-5-(trifluoromethyl)anilineSimilar fluorination pattern; used in pharmaceuticalsDifferent substitution pattern affects reactivity

This compound is unique due to its specific combination of functional groups and their arrangement, which significantly influences its chemical behavior and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Research : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that similar compounds can effectively modulate receptor activity, leading to promising therapeutic effects against malignancies.
  • Inflammatory Disorders : Preliminary data suggest that this compound may exhibit anti-inflammatory properties through its action on cytokine pathways.

Q & A

Q. What are the recommended synthetic routes for Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine?

The compound can be synthesized via reductive amination using 3-fluoro-5-(trifluoromethyl)benzaldehyde and ethylamine in the presence of a reducing agent like sodium cyanoborohydride. Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 3-fluoro-5-(trifluoromethyl)benzyl chloride) with ethylamine under basic conditions (e.g., K₂CO₃ in DMF) is effective . For sterically hindered substrates, CDI-mediated coupling (1,1'-carbonyldiimidazole) can improve yields by activating intermediates .

Method Reagents/Conditions Yield Range
Reductive AminationNaBH₃CN, MeOH, rt, 16h60-75%
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12h50-65%
CDI-Mediated CouplingTHF, rt, 3h activation + 16h reaction70-85%

Q. How should researchers characterize this compound?

Key techniques include:

  • ¹⁹F NMR : To confirm the presence of CF₃ and fluorine substituents (δ ≈ -60 ppm for CF₃; δ ≈ -110 ppm for aromatic F) .
  • ¹H/¹³C NMR : Aromatic protons appear as complex splitting patterns (δ 6.8-7.5 ppm), while the ethylamine CH₂ groups resonate at δ 2.5-3.5 ppm .
  • HPLC-MS : For purity assessment (e.g., C18 column, acetonitrile/water gradient) and molecular ion detection (expected [M+H]⁺ = 278.1) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (F, CF₃) influence the compound’s reactivity in nucleophilic reactions?

The meta-fluoro and CF₃ groups reduce electron density on the benzyl ring, making it less reactive toward electrophilic substitution but enhancing stability in acidic/oxidizing conditions. This electronic effect necessitates harsher conditions for reactions like nitration or sulfonation. For example, nitration may require fuming HNO₃/H₂SO₄ at 100°C . Computational studies (DFT) suggest the CF₃ group increases the compound’s lipophilicity (logP ≈ 3.2), impacting solubility in aqueous systems .

Q. What impurities arise during synthesis, and how can they be mitigated?

Common byproducts include:

  • Unreacted benzyl halide : Removed via silica gel chromatography (hexane/EtOAc).
  • Oxidation products (e.g., nitro derivatives) : Minimized by inert atmosphere (N₂/Ar) during synthesis .
  • Di-alkylated amines : Controlled by stoichiometric excess of ethylamine (1.5–2 eq) . Impurity profiling via HPLC with UV/ELSD detection (e.g., 5% acetic acid in mobile phase) is critical for pharmaceutical-grade synthesis .

Q. How can reaction conditions be optimized for industrial-scale production?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reductive amination efficiency (TOF ≈ 200 h⁻¹ at 50 psi H₂) .
  • Solvent Optimization : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity and eases recycling .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing reaction time (e.g., 4h vs. 16h batch) and improving yield consistency (±2%) .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Models binding to enzymes like monoamine oxidases (MAOs), leveraging the CF₃ group’s hydrophobic interactions .
  • MD Simulations (GROMACS) : Predicts stability in lipid bilayers, relevant for blood-brain barrier penetration studies .
  • QSAR Models : Correlate substituent positions (e.g., F at C3 vs. C5) with IC₅₀ values for kinase inhibition .

Q. What safety protocols are essential for handling this fluorinated amine?

  • PPE : Nitrile gloves, safety goggles, and fume hood use to prevent inhalation/contact .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
  • Spill Management : Absorb with vermiculite, avoid water (risk of HF release) .

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